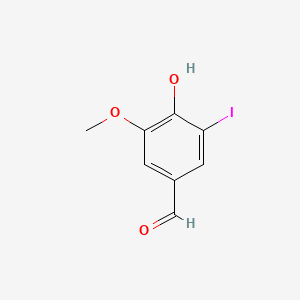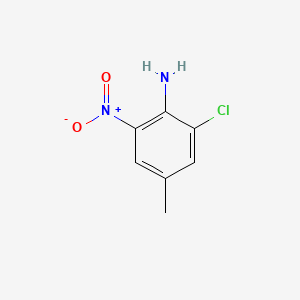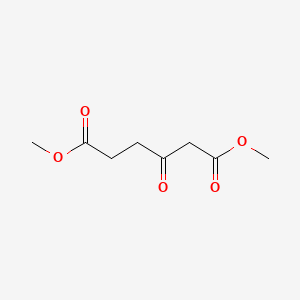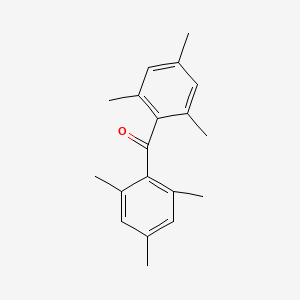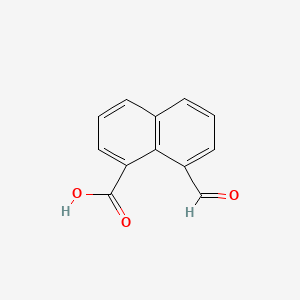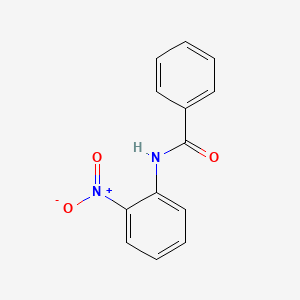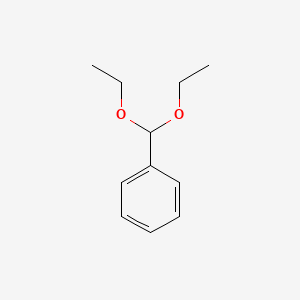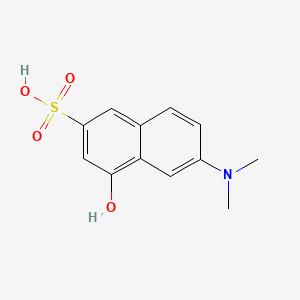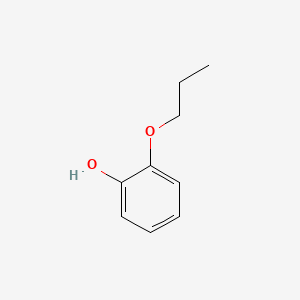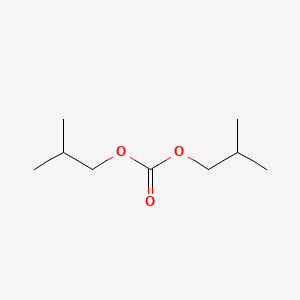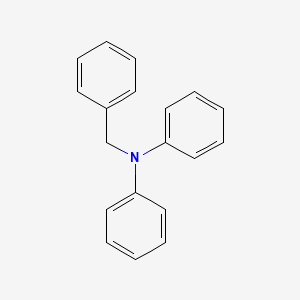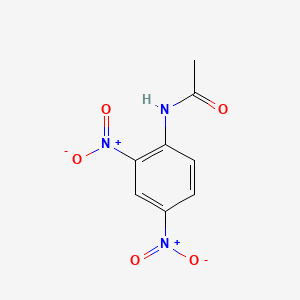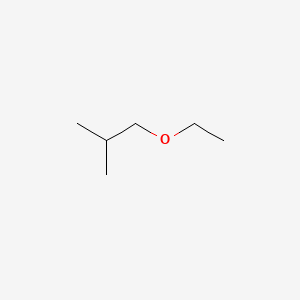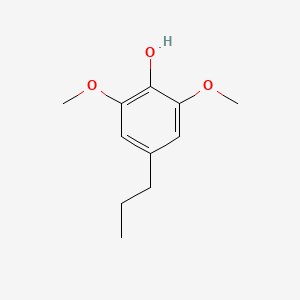
Syringylpropane
Vue d'ensemble
Description
Syringylpropane (also known as 1,2,3-trimethylbenzene) is a hydrocarbon compound belonging to the class of aromatic compounds. It is a white crystalline solid with a sweet, pungent odor. It is found in a variety of plant and animal sources, including wood, coal, and petroleum. It is also a component of many synthetic compounds, such as detergents and lubricants. Syringylpropane has a wide range of applications in both the pharmaceutical and industrial sectors.
Applications De Recherche Scientifique
Application in Materials Science
- Field : Materials Science
- Summary of the application : Syringylpropane-rich technical organosolv lignin has been used to create a lignin-based multiphase polymer with shape memory effects and thermomechanical characteristics .
- Methods of application : The process involves solvent fractionation of syringylpropane-rich technical organosolv lignin, which results in selective lignin structures with excellent thermal stability, high stiffness, and melt-flow resistance . These fractionated lignins are then reacted with rubber in the melt-phase to form a partially networked elastomer .
- Results or outcomes : The resulting material can be programmed to change shape at specific temperatures, either at 70°C, a temperature high enough for rubbery matrix materials, or at an extremely high temperature, 150°C . The material demonstrates high strain and stress recovery, particularly high-stress tolerance .
Application in Wood Science and Technology
- Field : Wood Science and Technology
- Summary of the application : Syringylpropane units have been studied for their reactivity in the chemical processing of wood .
- Methods of application : The study involved analyzing the chemical mechanisms and monomeric product compositions in various processes, including hydrolysis (acidic and alkaline), hydrogenolysis, catalytic oxidation, electrochemical oxidation and reduction, photochemical and enzymatic degradation of native and technical lignins, and lignin model compounds .
- Results or outcomes : The study found that the reactivity of syringylpropane units is higher than the reactivity of guaiacylpropane units of similar composition .
Application in Biomedicine
- Field : Biomedicine
- Summary of the application : Syringylpropane-rich technical organosolv lignin has been used to create a lignin-based multiphase polymer with shape memory effects . This has potential applications in biomedicine .
- Methods of application : The process involves solvent fractionation of syringylpropane-rich technical organosolv lignin, which results in selective lignin structures with excellent thermal stability, high stiffness, and melt-flow resistance . These fractionated lignins are then reacted with rubber in the melt-phase to form a partially networked elastomer .
- Results or outcomes : The resulting material can be programmed to change shape at specific temperatures, either at 70°C, a temperature high enough for rubbery matrix materials, or at an extremely high temperature, 150°C . The material demonstrates high strain and stress recovery, particularly high-stress tolerance .
Application in Plant Cell Research
- Field : Plant Cell Research
- Summary of the application : Syringylpropane units have been studied for their role in the convergent evolution of syringyl lignin biosynthesis via distinct pathways in the Lycophyte Selaginella and flowering plants .
- Methods of application : The study involved analyzing the chemical mechanisms and monomeric product compositions in various processes, including hydrolysis (acidic and alkaline), hydrogenolysis, catalytic oxidation, electrochemical oxidation and reduction, photochemical and enzymatic degradation of native and technical lignins, and lignin model compounds .
- Results or outcomes : The study found that the reactivity of syringylpropane units is higher than the reactivity of guaiacylpropane units of similar composition .
Application in Polymer Science
- Field : Polymer Science
- Summary of the application : Syringylpropane-rich technical organosolv lignin has been used to create a lignin-based multiphase polymer with shape memory effects . This has potential applications in various fields including packaging, actuation (particularly in soft robots), and flexible electronic devices .
- Methods of application : The process involves solvent fractionation of syringylpropane-rich technical organosolv lignin, which results in selective lignin structures having excellent thermal stability coupled with high stiffness and melt-flow resistance . These fractionated lignins are then reacted with rubber in the melt-phase to form partially networked elastomer .
- Results or outcomes : The resulting material can be programmed to change shape at specific temperatures, either at 70 °C, a temperature that is high enough for rubbery matrix materials, or at an extremely high temperature, 150 °C . The material demonstrates high strain and stress recovery, particularly high-stress tolerance .
Application in Traditional Medicine
- Field : Traditional Medicine
- Summary of the application : A new phenolic glycoside, which includes a syringylpropane unit, has been isolated from the ethanolic extract of Polygonatum sibiricum F. Delaroche, a plant used in traditional medicine .
- Methods of application : The structure of the new compound was elucidated as (2R)-syringylpropane-1,3-diol-1-O-β-D-glucopyranoside by spectroscopic data (1H NMR, 13C NMR, HSQC, HMBC, and HR-ESI-MS) and chemical evidence .
- Results or outcomes : The discovery of this new compound expands the understanding of the chemical constituents of Polygonatum sibiricum and could have implications for its use in traditional medicine .
Propriétés
IUPAC Name |
2,6-dimethoxy-4-propylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3/h6-7,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEWWEXPVKCVFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075067 | |
| Record name | Phenol, 2,6-dimethoxy-4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water white liquid | |
| Record name | 4-Propyl-2,6-dimethoxyphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/707/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in fat, miscible (in ethanol) | |
| Record name | 4-Propyl-2,6-dimethoxyphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/707/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.071-1.076 | |
| Record name | 4-Propyl-2,6-dimethoxyphenol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/707/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2,6-Dimethoxy-4-propylphenol | |
CAS RN |
6766-82-1 | |
| Record name | 2,6-Dimethoxy-4-propylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6766-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Propyl-2,6-dimethoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006766821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,6-dimethoxy-4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6075067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethoxy-4-propylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PROPYL-2,6-DIMETHOXYPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM73K8R20X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,6-Dimethoxy-4-propylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036226 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



